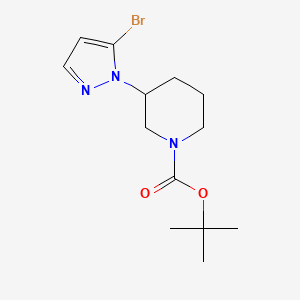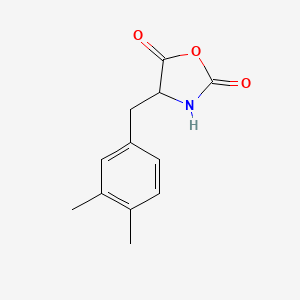
Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position and a methyl group at the 6-position of the indole ring, with a propanoate ester group attached to the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate typically involves the following steps:
Bromination: The starting material, 6-methylindole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Esterification: The brominated intermediate is then subjected to esterification with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution: Various substituted indole derivatives.
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Hydrolysis: 3-(5-Bromo-6-methyl-3-indolyl)propanoic acid.
科学研究应用
Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory compounds.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to study enzyme mechanisms and receptor-ligand interactions.
Material Science: Indole derivatives are explored for their potential use in organic electronics and as fluorescent probes.
作用机制
The mechanism of action of Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the indole ring influence its binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological molecules.
相似化合物的比较
Similar Compounds
Methyl 3-(5-Chloro-6-methyl-3-indolyl)propanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(5-Bromo-6-ethyl-3-indolyl)propanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-(5-Bromo-3-indolyl)propanoate: Lacks the methyl group at the 6-position.
Uniqueness
Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is unique due to the specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups provides a distinct electronic and steric environment, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H14BrNO2 |
|---|---|
分子量 |
296.16 g/mol |
IUPAC 名称 |
methyl 3-(5-bromo-6-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14BrNO2/c1-8-5-12-10(6-11(8)14)9(7-15-12)3-4-13(16)17-2/h5-7,15H,3-4H2,1-2H3 |
InChI 键 |
JJKNFCFRPNCWOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1Br)C(=CN2)CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




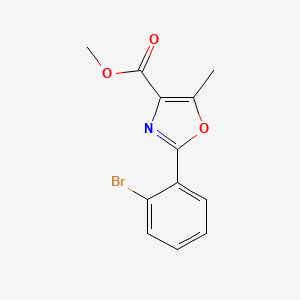

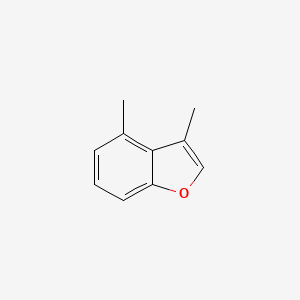
![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)
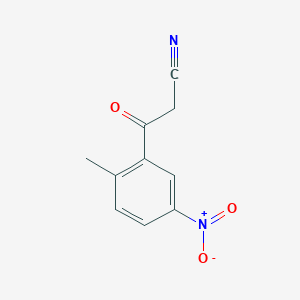
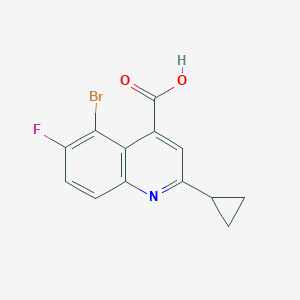

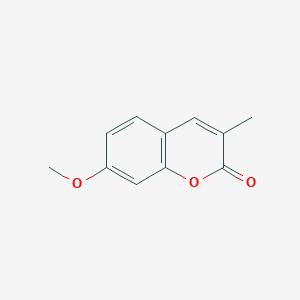
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
